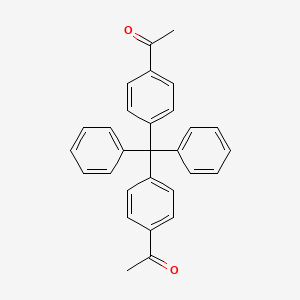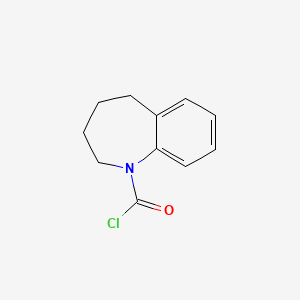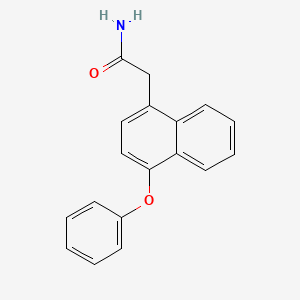oxophosphanium CAS No. 600173-23-7](/img/structure/B12577850.png)
[(1,2-Dicarboxyethyl)sulfanyl](hydroxysulfanyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dicarboxyethyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of carboxyethyl, sulfanyl, and hydroxysulfanyl groups attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dicarboxyethyl)sulfanyloxophosphanium typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic addition of a carboxyethyl group to a sulfanyl-containing oxophosphanium precursor. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack.
Industrial Production Methods
Industrial production of (1,2-Dicarboxyethyl)sulfanyloxophosphanium may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dicarboxyethyl)sulfanyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the hydroxysulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
(1,2-Dicarboxyethyl)sulfanyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (1,2-Dicarboxyethyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphonium: Shares similar structural features but differs in the specific arrangement of functional groups.
N-(1,2-Dicarboxyethyl)chitosan: A polymeric compound with carboxyethyl groups, used in ion-exchange materials.
Uniqueness
(1,2-Dicarboxyethyl)sulfanyloxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
600173-23-7 |
|---|---|
Formule moléculaire |
C4H6O6PS2+ |
Poids moléculaire |
245.2 g/mol |
Nom IUPAC |
1,2-dicarboxyethylsulfanyl-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C4H5O6PS2/c5-3(6)1-2(4(7)8)12-11(9)13-10/h2H,1H2,(H2-,5,6,7,8,10)/p+1 |
Clé InChI |
NUUPXJVMWRHLRN-UHFFFAOYSA-O |
SMILES canonique |
C(C(C(=O)O)S[P+](=O)SO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)


![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
